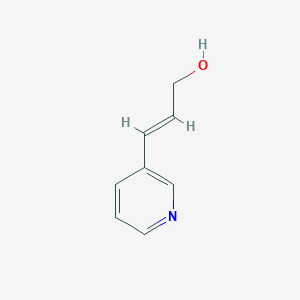

3-(3-Pyridyl)-2-propen-1-OL

描述

Synthesis Analysis

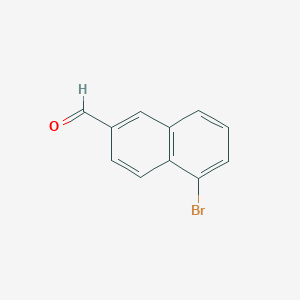

The synthesis of 3-(3-Pyridyl)-2-propen-1-OL and related compounds involves multiple strategies, including vinylation of commercially available picolinaldehyde. This process has been employed for the synthesis of the indolizidine skeleton, with bromination, reduction, and nucleophilic substitution allowing the conversion of the starting material into complex organic structures (Giomi et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to 3-(3-Pyridyl)-2-propen-1-OL has been characterized by various spectroscopic techniques, including NMR and X-ray crystallography. These studies reveal details about the compound's geometry, intermolecular interactions, and the influence of different substituents on the molecule's overall structure (Wang et al., 2013).

Chemical Reactions and Properties

3-(3-Pyridyl)-2-propen-1-OL participates in a variety of chemical reactions, showcasing its reactivity and utility in organic synthesis. For instance, it has been shown to behave as a Hantzsch ester mimic for the metal-free reduction of nitro groups to amino functions, demonstrating its versatility in the formation of functionalized aminoacylpyridines (Giomi et al., 2008).

科学研究应用

Summary of the Application

A conductive polymer membrane was fabricated by integrating carboxylated multi-walled carbon nanotubes (MWCNTs) and poly (trans-3- (3-pyridyl) acrylic acid) (PPAA) film . This membrane was used for electrochemically simultaneously detecting catechol (CC) and hydroquinone (HQ) .

Methods of Application or Experimental Procedures

The drop-casting method was employed to coat MWCNTs on the glassy carbon electrode (GCE) surface, and PPAA was then electropolymerized onto the surface of the MWCNTs/GCE to form PPAA-MWCNTs membrane . Cyclic voltammetry experiments were conducted, and differential pulse voltammetry was adopted for simultaneous detection purposes .

Results or Outcomes

The proposed membrane exhibited an electrocatalytic effect on CC and HQ, owing to the synergistic effect of PPAA and MWCNTs . A concentration increase was found in the range of 1.0 × 10 −6 mol/L~1.0 × 10 −4 mol/L, and it exhibited a good linear relationship with satisfactory detection limits of 3.17 × 10 −7 mol/L for CC and 2.03 × 10 −7 mol/L for HQ . The constructed membrane showed good reproducibility and stability .

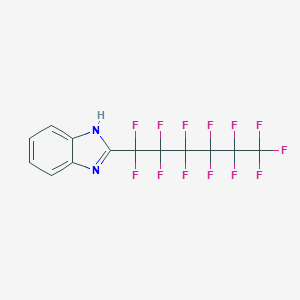

2. Preparation of Aminomethyl Benzimidazoles and Aminopyridines

Summary of the Application

“3-(3-Pyridyl)-2-propen-1-OL” is used as a synthetic intermediate to prepare aminomethyl benzimidazoles and aminopyridines . These compounds act as inhibitors of gelatinase B and antibacterial enoyl acyl carrier protein reductase .

Results or Outcomes

The outcomes of these syntheses are the production of aminomethyl benzimidazoles and aminopyridines . These compounds have shown potential as inhibitors of gelatinase B and antibacterial enoyl acyl carrier protein reductase .

安全和危害

Like many organic compounds, “3-(3-Pyridyl)-2-propen-1-OL” should be handled with care. It’s important to use appropriate safety measures when handling and storing the compound111213.

未来方向

The future directions of research into “3-(3-Pyridyl)-2-propen-1-OL” and similar compounds would likely depend on their potential applications. For example, if the compound shows promise as a pharmaceutical, further research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials141516.

Please note that this is a general analysis based on the structure of the compound and the typical properties of similar compounds. For a more accurate analysis, more specific information about “3-(3-Pyridyl)-2-propen-1-OL” would be needed. If you have any other questions or need further clarification, feel free to ask!

属性

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFCHWDTMRVOJD-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295549 | |

| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Pyridyl)-2-propen-1-OL | |

CAS RN |

120277-39-6 | |

| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)